molecular formula C18H12N2O3 B2633677 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one CAS No. 1357063-33-2

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one

Cat. No.: B2633677
CAS No.: 1357063-33-2
M. Wt: 304.305
InChI Key: DLTKYVRDIHVYMD-GORDUTHDSA-N
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Description

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one is a novel synthetic chalcone derivative designed for advanced chemical biology and drug discovery research. This compound features a hybrid architecture, incorporating a 1,3-benzodioxole moiety and a quinoxaline heterocycle linked by a characteristic α,β-unsaturated ketone bridge. This structure classifies it as a chalcone, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The 1,3-benzodioxole pharmacophore is found in compounds with documented antiproliferative properties, where derivatives have been shown to induce apoptosis in cancer cell lines through the upregulation of pro-apoptotic Bax, downregulation of anti-apoptotic Bcl-2, and activation of caspase-3 and -7 . Concurrently, the quinoxaline moiety is a significant building block in pharmaceuticals, associated with a range of properties including antibacterial and antiviral activities . This molecular framework, characterized by an extended π-conjugated system, is also of interest in materials science for applications such as optoelectronics, where similar structures are studied for their charge-transfer properties and HOMO-LUMO energy gaps . Primary Research Applications: • Anticancer Research: Serves as a core structure for the synthesis and evaluation of new antiproliferative agents. Researchers can explore its mechanism of action, including potential cell cycle arrest and induction of apoptosis. • Agrochemical Research: The 1,3-benzodioxole ring is a key structural feature in some auxin receptor agonists, which have shown promise as plant growth regulators that promote root development . This makes the compound a candidate for developing novel plant growth regulators. • Chemical Biology: Functions as a valuable intermediate for constructing more complex heterocyclic systems, such as through cyclization reactions, or as a model compound for studying structure-activity relationships (SAR). This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-3-quinoxalin-6-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c21-16(13-3-6-17-18(10-13)23-11-22-17)5-2-12-1-4-14-15(9-12)20-8-7-19-14/h1-10H,11H2/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTKYVRDIHVYMD-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one typically involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with quinoxalin-6-yl-acetone under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline ring or the propenone linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The following table compares key structural features and substituents of analogous compounds:

Compound Name Substituent on Benzodioxole Aromatic Group (Position 3) Molecular Weight (g/mol) Key Functional Groups
Target Compound None Quinoxalin-6-yl ~321.3* Benzodioxole, Quinoxaline
(E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one None 2-Aminophenyl ~281.3 Benzodioxole, Aminophenyl
(E)-3-(6-Nitro-benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one Nitro (Position 6) 2,4,6-Trimethoxyphenyl ~413.4 Nitrobenzodioxole, Trimethoxy
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one None Piperidin-1-yl ~259.3 Benzodioxole, Piperidine

*Calculated based on standard atomic weights.

Key Observations:

  • Electron-Deficient vs. Electron-Rich Systems: The quinoxaline group in the target compound is more electron-deficient than the 2-aminophenyl group in or the trimethoxyphenyl group in . This difference may reduce solubility in polar solvents but enhance π-stacking in crystal lattices .
  • Substituent Effects: The nitro group in introduces strong electron-withdrawing effects, likely decreasing electron density on the benzodioxole ring compared to the unsubstituted target compound. This could alter reactivity in nucleophilic or electrophilic reactions .
  • This substitution may increase flexibility and solubility in nonpolar environments .

Hydrogen Bonding and Supramolecular Features

Hydrogen bonding patterns and graph set analysis (as per Etter’s rules ) reveal distinct packing behaviors:

Compound Hydrogen Bond Donors/Acceptors Graph Set Notation Packing Motif
Target Compound Quinoxaline N-atoms (acceptors), Benzodioxole O-atoms (acceptors) N/A* Likely π-π stacking dominant due to planar quinoxaline
NH₂ (donor), Benzodioxole O-atoms (acceptors) R₂²(8) Chains via N–H···O interactions
Nitro O-atoms (acceptors), Methoxy O-atoms (acceptors) C(6), D(2) Layered packing with C–H···O bonds

*Specific graph set data for the target compound is unavailable in the provided evidence.

Analysis:

  • The aminophenyl group in facilitates strong N–H···O hydrogen bonds, forming supramolecular chains. In contrast, the target compound’s lack of hydrogen bond donors suggests weaker intermolecular forces, relying on van der Waals interactions and π-stacking .

Crystallographic and Computational Insights

  • Software Tools: Structural refinements for analogues were likely performed using SHELXL , ensuring accurate bond-length and angle measurements. Mercury CSD enables visualization of packing motifs, highlighting differences in void spaces and interaction networks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one, considering yield and purity?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between benzo[d][1,3]dioxole-5-carbaldehyde and quinoxaline-6-carbonyl derivatives. Key steps include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves crystallinity during purification .
  • Catalysis : Acidic or basic catalysts (e.g., NaOH or H2SO4) drive keto-enol tautomerization, favoring the E-isomer .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Purity is validated via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing the E/Z isomerism and electronic properties of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR distinguishes E/Z isomers via coupling constants (J = 12–16 Hz for trans-alkene protons). ¹³C NMR confirms carbonyl resonance at ~190 ppm .
  • UV-Vis Spectroscopy : Conjugation between the benzodioxole and quinoxaline moieties generates absorption maxima at 320–350 nm, indicative of extended π-systems .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .

Q. How can computational methods predict the compound’s reactivity and stability?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO-LUMO gap) and charge distribution. This predicts electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) Simulations : Assess solvation effects and conformational stability in biological matrices (e.g., aqueous vs. lipid environments) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

  • Methodological Answer :

  • Assay Standardization : Control variables like solvent polarity (DMSO vs. PBS) and cell line viability (MTT vs. resazurin assays) to minimize false positives/negatives .
  • Meta-Analysis : Apply multivariate regression to compare IC50 values across studies, adjusting for differences in pH, temperature, and protein binding .

Q. How to design experiments to study the compound’s interaction with biological targets like enzymes or receptors?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka, kd) and affinity (KD) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate binding modes (e.g., hydrophobic vs. hydrogen-bond interactions) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for quinoxaline derivatives, and how can they be addressed?

  • Methodological Answer :

  • Scaffold Modulation : Introduce substituents (e.g., -Cl, -OCH3) at the quinoxaline C6/C7 positions to assess steric and electronic effects on bioactivity. Use Hammett σ constants to correlate electronic effects with potency .
  • 3D-QSAR Modeling : Align compounds in a pharmacophore model (e.g., CoMFA) to identify critical regions for activity (e.g., the benzodioxole moiety’s role in membrane permeability) .

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